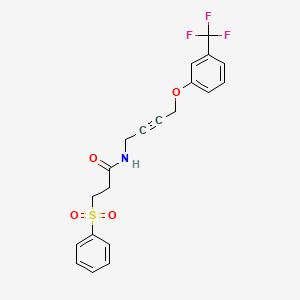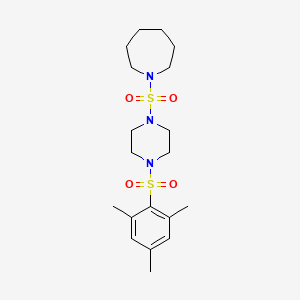
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly known as MS-5 or Compound 1 and is a potent inhibitor of a class of enzymes called metalloproteases.
Mechanism Of Action
The mechanism of action of MS-5 involves its ability to bind to the active site of metalloproteases and inhibit their activity. Metalloproteases are involved in a variety of physiological processes, including tissue remodeling, angiogenesis, and inflammation. By inhibiting metalloprotease activity, MS-5 has the potential to modulate these processes and provide therapeutic benefit.
Biochemical And Physiological Effects
MS-5 has been shown to have potent inhibitory activity against a variety of metalloproteases, including MMP-2, MMP-9, and ADAM-17. These enzymes play a key role in many pathological processes, including cancer, inflammation, and cardiovascular disease. By inhibiting their activity, MS-5 has the potential to modulate these processes and provide therapeutic benefit. MS-5 has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of MS-5 is its potent inhibitory activity against a variety of metalloproteases. This makes it a valuable tool compound for studying the role of metalloproteases in disease. However, one limitation of MS-5 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research related to MS-5. One area of interest is the development of MS-5 analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the use of MS-5 as a tool compound for studying the role of metalloproteases in disease. Finally, the potential therapeutic applications of MS-5 for various diseases, including cancer, inflammation, and cardiovascular disease, warrant further investigation.
Synthesis Methods
The synthesis of MS-5 involves a multi-step process that starts with the reaction of mesitylsulfonyl chloride with piperazine to form 4-(mesitylsulfonyl)piperazine. This intermediate is then reacted with 1,6-diaminohexane to form the final product, 1-((4-(mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane. The synthesis of MS-5 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
MS-5 has been studied extensively for its potential use as a therapeutic agent for a variety of diseases. It has been shown to have potent inhibitory activity against metalloproteases, which are enzymes that play a key role in many pathological processes, including cancer, inflammation, and cardiovascular disease. MS-5 has also been studied for its potential use as a tool compound for studying the role of metalloproteases in disease.
properties
IUPAC Name |
1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNSISUEZWRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
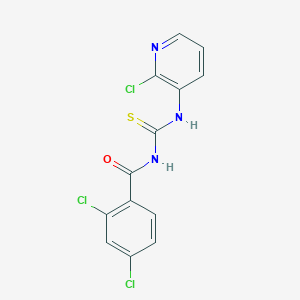
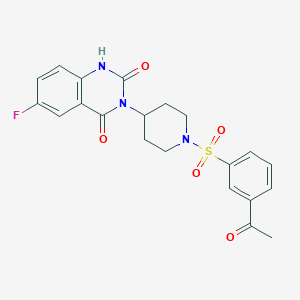
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
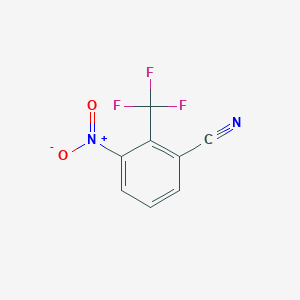
![Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B2769272.png)
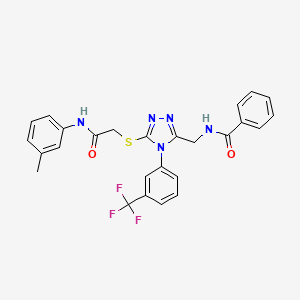
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
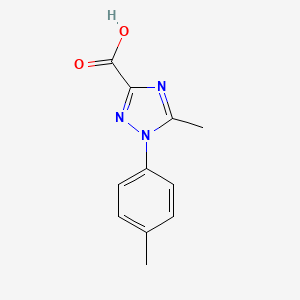
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
